molecular formula C16H11NO B3074803 3-Isoquinolin-4-ylbenzaldehyde CAS No. 1023554-10-0

3-Isoquinolin-4-ylbenzaldehyde

Cat. No. B3074803
CAS RN: 1023554-10-0
M. Wt: 233.26 g/mol
InChI Key: NZYXFDGWNKTOBW-UHFFFAOYSA-N
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Description

3-Isoquinolin-4-ylbenzaldehyde is a compound that contains an isoquinoline moiety, which is a heterocyclic aromatic organic compound. Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring . The compound also contains a benzaldehyde group .


Synthesis Analysis

The synthesis of isoquinoline derivatives has been greatly developed recently. A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives is described. The desired products were obtained by N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .


Molecular Structure Analysis

Isoquinoline and its derivatives, such as 3-Isoquinolin-4-ylbenzaldehyde, are benzopyridines, which are composed of a benzene ring fused to a pyridine ring . The molecular formula of 4-Pyrid-3-ylbenzaldehyde, a similar compound, is C12H9NO .


Chemical Reactions Analysis

Isoquinoline-based compounds, including 3-Isoquinolin-4-ylbenzaldehyde, can undergo diverse biological activities against various infective pathogens and neurodegenerative disorders . They can also participate in electrochemically-initiated processes and monitor redox-active intermediates formed chemically in solution .

Scientific Research Applications

Future Directions

Recent advances in the synthesis of isoquinoline derivatives, including 3-Isoquinolin-4-ylbenzaldehyde, have opened up new possibilities for the development of novel compounds with potent biological activity . The current gap between industrial needs and academic research in designing high-performance compounds suggests future research directions for advancing synthesis processes .

properties

IUPAC Name

3-isoquinolin-4-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-11-12-4-3-6-13(8-12)16-10-17-9-14-5-1-2-7-15(14)16/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYXFDGWNKTOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC=CC(=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isoquinolin-4-ylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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